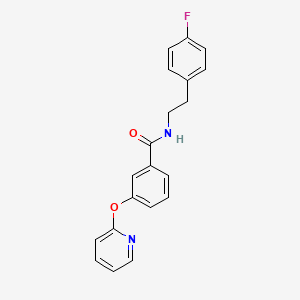

N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide

Description

N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a pyridin-2-yloxy group at the 3-position and a 4-fluorophenethyl moiety at the amide nitrogen. The fluorine atom on the phenethyl group enhances lipophilicity and metabolic stability, while the pyridin-2-yloxy group may contribute to hydrogen bonding and π-π stacking interactions in biological targets.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2/c21-17-9-7-15(8-10-17)11-13-23-20(24)16-4-3-5-18(14-16)25-19-6-1-2-12-22-19/h1-10,12,14H,11,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHXXGZUZSAWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-fluorophenethylamine to yield the benzamide intermediate.

Introduction of the Pyridin-2-yloxy Group: The benzamide intermediate is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to introduce the pyridin-2-yloxy group, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the benzamide group to an amine.

Substitution: The fluorine atom on the phenethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amines.

Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors and kinases.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and physicochemical properties of N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide and related benzamides:

Key Observations :

- Substituent Position Matters : The pyridin-2-yloxy group (Target, Compound 46) vs. pyridin-3-yloxy (Compound 45, ) alters electronic distribution and binding interactions. For instance, pyridin-2-yloxy may favor planar interactions with target proteins.

- Halogen Effects : Fluorine (Target) vs. chlorine () influences metabolic stability and logP. Fluorine is less bulky and enhances membrane permeability.

Antibacterial Activity () :

Compounds 44–47 () were designed as antibiotics targeting multidrug-resistant bacteria. While activity data for the target compound are unavailable, SAR trends suggest:

- Pyridin-2-yloxy vs. Pyridin-3-yloxy : Compound 46 (pyridin-2-yloxy) showed distinct NMR shifts compared to Compound 45 (pyridin-3-yloxy), implying differences in conformation and target binding .

- Halogenated Substituents: The 4-chlorophenoxy group in Compound 47 () may enhance antibacterial potency due to increased electron-withdrawing effects .

Melanoma Imaging () :

Radioiodinated benzamides (e.g., Compounds 2 and 6) demonstrated high melanoma uptake (16.6–23.2% ID/g) due to slow urinary excretion and metabolic stability. The target compound’s 4-fluorophenethyl group may similarly reduce clearance rates, though its lack of iodine limits direct comparison .

Receptor Binding :

Substituents like methoxy (Compound 2) or acetamido (Compound 6) enhance uptake, suggesting that the target’s pyridin-2-yloxy group could be optimized for similar applications .

Metabolic and Pharmacokinetic Considerations

- Metabolic Stability: Fluorine in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., ’s chlorinated derivative).

Biological Activity

N-(4-fluorophenethyl)-3-(pyridin-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated phenethyl group and a pyridine moiety, which contribute to its unique properties. The presence of the fluorine atom is known to enhance metabolic stability and binding affinity, making it a valuable candidate for drug development.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as receptors and enzymes involved in various signaling pathways. The compound has been investigated for its role as a ligand in receptor binding studies, particularly with G-protein coupled receptors (GPCRs) and kinases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines, including non-small-cell lung cancer (NSCLC) lines. In high-throughput screening assays, compounds similar to this compound demonstrated significant inhibitory effects on cell viability .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 1.03 |

| This compound | HeLa | 1.15 |

| This compound | MCF-7 | 2.59 |

These values indicate that the compound is significantly more potent than Golvatinib, a known anticancer agent, suggesting its potential as a therapeutic candidate .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been explored for anti-inflammatory effects. Its mechanism may involve modulation of inflammatory pathways through inhibition of specific kinases or cytokine production, although further studies are required to elucidate these pathways fully.

Structure-Activity Relationships (SAR)

The SAR studies have revealed that modifications to the chemical structure can significantly impact biological activity. For instance, the introduction of various substituents on the phenyl and pyridine rings has been shown to alter potency and selectivity against different targets. Compounds with specific substitutions have exhibited enhanced activity against cancer cell lines, highlighting the importance of structural optimization in drug design .

Table 2: Summary of Structure-Activity Relationships

| Substituent Type | Position | Effect on Activity |

|---|---|---|

| Fluorine | Para | Increased binding affinity |

| Methyl | Ortho | Decreased potency |

| Hydroxyl | Meta | Modest activity |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- NSCLC Model : In a study involving NSCLC cell lines, treatment with the compound resulted in reduced cell proliferation and increased apoptosis markers compared to untreated controls .

- In Vivo Studies : Animal models treated with this compound showed significant tumor regression alongside reduced inflammatory markers, supporting its dual role in combating cancer and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.